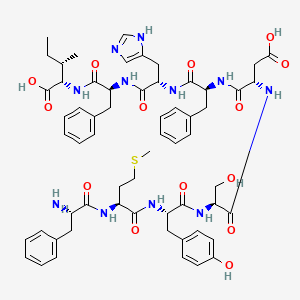
Influenza virus PA (46-54)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Influenza virus PA (46-54) is a peptide derived from the polymerase acidic (PA) protein of the influenza virus. The PA protein is a crucial component of the viral RNA polymerase complex, which is responsible for the transcription and replication of the viral RNA genome. The PA (46-54) peptide has been studied for its role in the viral life cycle and its potential as a target for antiviral drug development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of the PA (46-54) peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like PA (46-54) involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反应分析
Types of Reactions
The PA (46-54) peptide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine and cysteine.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to study the structure-activity relationship of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid analogs or derivatives can be used to replace specific residues.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues .
科学研究应用
Chemistry
In chemistry, the PA (46-54) peptide is used to study the structure and function of the influenza virus RNA polymerase complex. It serves as a model system for understanding protein-protein interactions and the mechanisms of viral replication .
Biology
In biology, the peptide is used to investigate the role of the PA protein in the viral life cycle. It helps researchers understand how the virus hijacks the host cell machinery for its replication and transcription .
Medicine
In medicine, the PA (46-54) peptide is a potential target for antiviral drug development. Inhibitors that bind to this peptide can block the activity of the PA protein, thereby preventing viral replication. This approach is being explored for the development of new antiviral therapies .
Industry
In the pharmaceutical industry, the PA (46-54) peptide is used in the development of diagnostic assays and antiviral drugs. It is also employed in high-throughput screening for potential inhibitors of the PA protein .
作用机制
The PA (46-54) peptide exerts its effects by interacting with other components of the viral RNA polymerase complex. It plays a critical role in the “cap-snatching” mechanism, where the PA protein cleaves host pre-mRNAs to generate capped RNA primers for viral mRNA synthesis. This process is essential for the transcription and replication of the viral genome .
相似化合物的比较
Similar Compounds
PB1 (polymerase basic 1): Another subunit of the influenza virus RNA polymerase complex, involved in RNA synthesis.
PB2 (polymerase basic 2): Works in conjunction with PA and PB1 to facilitate viral RNA transcription and replication
Uniqueness
The PA (46-54) peptide is unique in its specific role in the cap-snatching mechanism, which is distinct from the functions of PB1 and PB2. This makes it a valuable target for antiviral drug development, as inhibitors of PA can specifically disrupt this critical step in the viral life cycle .
属性
分子式 |
C60H75N11O14S |
|---|---|
分子量 |
1206.4 g/mol |
IUPAC 名称 |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C60H75N11O14S/c1-4-35(2)51(60(84)85)71-58(82)46(28-38-18-12-7-13-19-38)67-56(80)47(30-40-32-62-34-63-40)68-54(78)44(27-37-16-10-6-11-17-37)66-57(81)48(31-50(74)75)69-59(83)49(33-72)70-55(79)45(29-39-20-22-41(73)23-21-39)65-53(77)43(24-25-86-3)64-52(76)42(61)26-36-14-8-5-9-15-36/h5-23,32,34-35,42-49,51,72-73H,4,24-31,33,61H2,1-3H3,(H,62,63)(H,64,76)(H,65,77)(H,66,81)(H,67,80)(H,68,78)(H,69,83)(H,70,79)(H,71,82)(H,74,75)(H,84,85)/t35-,42-,43-,44-,45-,46-,47-,48-,49-,51-/m0/s1 |
InChI 键 |
CEIPGWMEAZJZCE-AOICGZKUSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC5=CC=CC=C5)N |
规范 SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCSC)NC(=O)C(CC5=CC=CC=C5)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


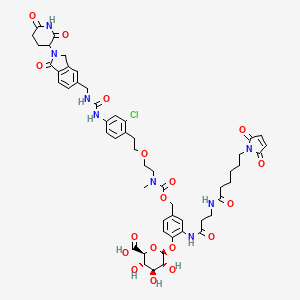
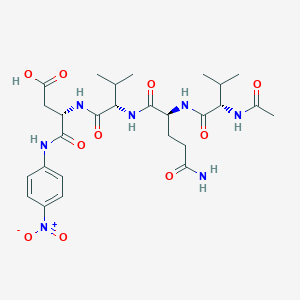
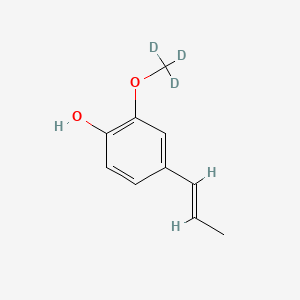
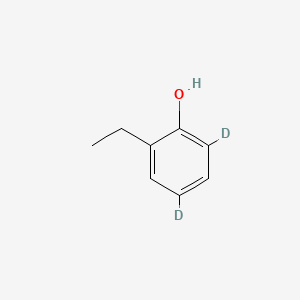
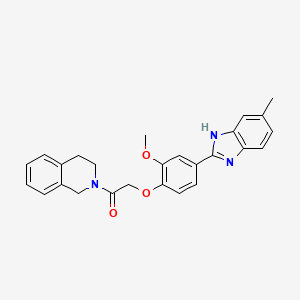
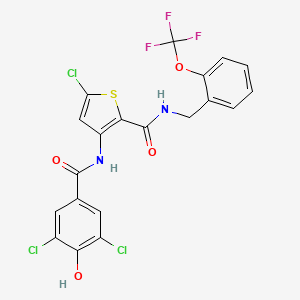
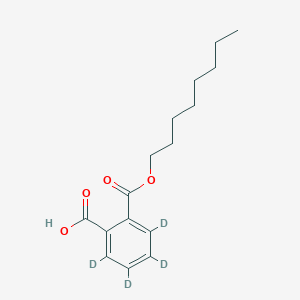
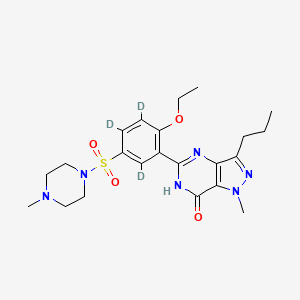

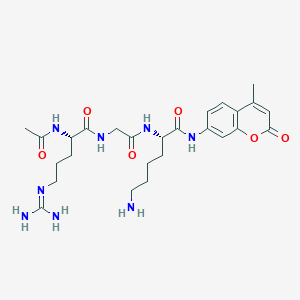

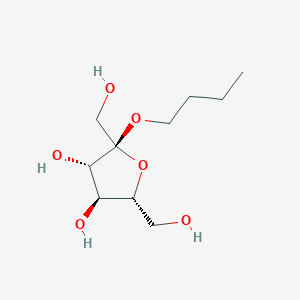
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate](/img/structure/B12378427.png)
![azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B12378428.png)
